N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9699735
InChI: InChI=1S/C19H19N3O2/c1-13(2)20-18(23)12-22-19(24)10-9-17(21-22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13H,12H2,1-2H3,(H,20,23)
SMILES: CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

CAS No.:

Cat. No.: VC9699735

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide -

Specification

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C19H19N3O2/c1-13(2)20-18(23)12-22-19(24)10-9-17(21-22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13H,12H2,1-2H3,(H,20,23)
Standard InChI Key RSEMIHPYZKTHJJ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Canonical SMILES CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2

Introduction

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound with a complex molecular structure. Its chemical formula is C19H19N3O2, and it has a molecular weight of 321.4 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological applications, particularly in oncology and neurology.

Synthesis and Chemical Reactions

The synthesis of similar pyridazine derivatives typically involves several key steps, including the use of chromatography for purification and spectroscopic methods (NMR, IR) for structural confirmation. These compounds can undergo various chemical reactions typical for amides and heterocycles, which are essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.

Research Challenges and Future Directions

Further studies are needed to detail the chemical and biological properties of N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide comprehensively. This includes elucidating its mechanism of action and exploring modifications to enhance its therapeutic potential. Preliminary studies suggest that its unique structure allows it to effectively engage with biological macromolecules, leading to therapeutic effects in targeted diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator